Orbofiban vs. Roxifiban and Sibrafiban: Comparative IC₅₀ Values in Shear-Induced Platelet Adhesion Assay
In a shear-based platelet adhesion model using the Cone and Plate(let) Analyzer (CPA) system with whole blood, orbofiban (free acid form) demonstrated an IC₅₀ of 606 nM, which is 17.3-fold less potent than roxifiban (IC₅₀ = 35 nM) and 6.7-fold less potent than sibrafiban (IC₅₀ = 91 nM) [1]. This contrasts with static aggregation assays where these compounds exhibit more similar potencies, highlighting that GPIIb/IIIa antagonists with comparable efficacy in static in vitro assays may differ substantially in shear-based systems [1].
| Evidence Dimension | Inhibition of shear-induced platelet adhesion |
|---|---|
| Target Compound Data | IC₅₀ = 606 nM |
| Comparator Or Baseline | Roxifiban IC₅₀ = 35 nM; Sibrafiban IC₅₀ = 91 nM; Lotrafiban IC₅₀ = 438 nM |
| Quantified Difference | 17.3× less potent vs. roxifiban; 6.7× less potent vs. sibrafiban |
| Conditions | Cone and Plate(let) Analyzer (CPA) system, whole blood, high shear rate conditions, free acid forms of all compounds |
Why This Matters
Procurement of orbofiban over roxifiban is scientifically indicated when a lower-potency oral GPIIb/IIIa antagonist is required as a comparative control in shear-dependent platelet adhesion studies.
- [1] Mousa SA, Abulencia JP, McCarty OJ, Turner NA, Konstantopoulos K. Comparative analysis of various platelet glycoprotein IIb/IIIa antagonists on shear-induced platelet activation and adhesion. J Cardiovasc Pharmacol. 2002;39(4):552-560. View Source
